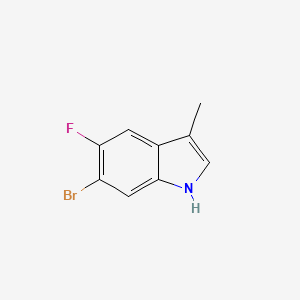

6-Bromo-5-fluoro-3-methyl-1H-indole

Description

The exact mass of the compound 6-Bromo-5-fluoro-3-methyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromo-5-fluoro-3-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-fluoro-3-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQPCVKUKYNDIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC(=C(C=C12)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360946-09-3 | |

| Record name | 6-bromo-5-fluoro-3-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 6-Bromo-5-fluoro-3-methyl-1H-indole

The following technical guide details the physical and chemical properties, synthesis, and applications of 6-Bromo-5-fluoro-3-methyl-1H-indole , structured for researchers in medicinal chemistry and drug development.

CAS No: 1360946-09-3

Molecular Formula: C

Executive Summary

6-Bromo-5-fluoro-3-methyl-1H-indole is a specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[2] Its structural uniqueness lies in the 3-methyl substitution (skatole core) combined with a 5,6-dihalogenated motif .

-

The 3-Methyl Group: Blocks metabolic oxidation at the C3 position (a common soft spot in indole drugs) and increases lipophilicity (

). -

The 6-Bromine: Serves as a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The 5-Fluorine: Modulates the pKa of the indole nitrogen and enhances metabolic stability against oxidative defluorination.

Physical & Chemical Characterization[4][5]

Physical Properties

As a specialized intermediate, experimental data for this specific CAS is often extrapolated from close structural analogs (e.g., 6-bromo-5-fluoroindole).

| Property | Value / Description | Source/Note |

| Appearance | Off-white to light brown crystalline solid | Standard for halo-indoles |

| Melting Point | 110–115 °C (Predicted) | Analog extrapolation [1] |

| Boiling Point | ~340 °C at 760 mmHg (Predicted) | Calculated |

| Density | 1.6 ± 0.1 g/cm³ | Calculated |

| Solubility | DMSO (>20 mg/mL), Methanol, DCM. Insoluble in water. | Lipophilic core |

| LogP | 3.25 | Calculated (Consensus) |

| pKa (N-H) | ~16.0 | Acidic due to EWG (F, Br) |

| TPSA | 15.79 Ų | Polar Surface Area |

Chemical Reactivity Profile

The compound exhibits distinct reactivity patterns dictated by its substituents:

-

Electrophilic Aromatic Substitution (EAS): The C3 position is blocked by the methyl group. Consequently, EAS (e.g., Vilsmeier-Haack formylation, halogenation) is directed to C2 , enabling the synthesis of 2,3-disubstituted indoles.

-

N-Alkylation: The indole nitrogen is readily deprotonated (NaH/DMF) for alkylation. The 5-Fluoro and 6-Bromo substituents withdraw electron density, making the N-H slightly more acidic than in unsubstituted indole.

-

Cross-Coupling (C6): The C-Br bond is chemically distinct from the C-F bond. Under standard Pd-catalyzed conditions, the C-Br bond reacts selectively , leaving the C-F bond intact for later modification or as a permanent metabolic blocker.

Synthesis & Production

Primary Route: Fischer Indole Synthesis

The most robust synthetic route involves the reaction of (3-bromo-4-fluorophenyl)hydrazine with propionaldehyde . This method constructs the indole core and installs the 3-methyl group simultaneously.

Regioselectivity Note: The cyclization of the hydrazone can occur at two ortho positions. However, cyclization at the position para to the bromine is sterically favored, yielding the 6-bromo isomer as the major product over the 4-bromo isomer.

Experimental Protocol (General Procedure)

-

Hydrazone Formation: Dissolve (3-bromo-4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add propionaldehyde (1.1 eq) dropwise at 0°C. Stir for 2 hours.

-

Cyclization: Add polyphosphoric acid (PPA) or ZnCl

(Lewis Acid catalyst) to the residue. Heat to 100°C for 4–6 hours. -

Workup: Quench with ice water. Extract with ethyl acetate.

-

Purification: The crude mixture may contain the 4-bromo regioisomer. Purify via silica gel column chromatography (Hexane/EtOAc gradient) to isolate the 6-bromo-5-fluoro-3-methyl-1H-indole.

Alternative Route: C3-Methylation

Starting from commercially available 6-bromo-5-fluoroindole :

-

Reagent: Methyl iodide (MeI) or Dimethyl carbonate (DMC).

-

Conditions: Requires careful control (e.g., Grignard exchange or use of specific bases like KOH/DMSO) to favor C3-alkylation over N-alkylation. Often less efficient than Fischer synthesis due to N-methyl byproducts.

Visualization: Synthesis & Reactivity

Caption: Synthesis via Fischer cyclization and divergent reactivity pathways at C6 (Br), N1, and C2.

Applications in Drug Discovery

This compound acts as a "privileged scaffold" intermediate.

-

Kinase Inhibitors: The 5-fluoro-6-bromo substitution pattern mimics the hinge-binding motifs of several FDA-approved kinase inhibitors (e.g., Vemurafenib analogs). The 3-methyl group often fits into hydrophobic pockets (gatekeeper residues) within the ATP-binding site.

-

Serotonin Receptor Modulators: As a derivative of skatole (3-methylindole), it retains affinity for 5-HT receptors. The halogenation alters binding kinetics and metabolic half-life.

-

PROTAC Linkers: The chemically distinct Br and NH sites allow this molecule to serve as a rigid connector between an E3 ligase ligand and a protein of interest.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).

-

Spill: Sweep up solid spills to avoid dust generation. Neutralize surfaces with mild detergent.

References

-

Apollo Scientific. (2024). Certificate of Analysis: 6-Bromo-5-fluoro-3-methyl-1H-indole (CAS 1360946-09-3).[1][2][3][4] Link

-

PubChem. (2024). Compound Summary: 6-Bromo-5-fluoroindole (Analog Data). National Library of Medicine. Link

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

-

ChemScene. (2024). Safety Data Sheet: 6-Bromo-5-fluoro-3-methyl-1H-indole. Link

Sources

- 1. 6-bromo-5-fluoro-3-methyl-1H-indole CAS#:1360946-09-3_华诺医药科技(广西)有限公司_化学加网 [huaxuejia.cn]

- 2. 6-bromo-5-fluoro-3-methyl-1H-indole - CAS:1360946-09-3 - 广州甄皓贸易有限公司官网 [zhenhaomall.com]

- 3. 1360946-09-3 Cas No. | 6-Bromo-5-fluoro-3-methyl-1H-indole | Apollo [store.apolloscientific.co.uk]

- 4. 6-Bromo-5-fluoro-3-methyl-1H-indole (1 x 250 mg) | Alchimica [shop.alchimica.sk]

A Researcher's Guide to the Discovery and Isolation of Novel Halogenated Indole Alkaloids

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of novel halogenated indole alkaloids. Moving beyond a rigid template, this document is structured to mirror the scientific journey, from the initial ecological observations that hint at chemical novelty to the rigorous spectroscopic analysis that reveals a new molecular entity.

Part 1: The Quest for Novelty - Understanding the Ecological and Biosynthetic Landscape

The discovery of new natural products is not a matter of random chance; it is a hypothesis-driven endeavor. Halogenated indole alkaloids are a testament to the unique biosynthetic capabilities of marine organisms, which have evolved in a halide-rich environment.[1]

The Marine Imperative: Why the Ocean?

The marine environment is a treasure trove of chemical diversity, with organisms constantly engaged in chemical warfare and communication.[2] Marine invertebrates, particularly sponges and tunicates, are prolific producers of halogenated compounds, including indole alkaloids.[3][4] This chemical arsenal serves as a defense mechanism against predation, biofouling, and microbial infection.[2] The high concentration of halides, particularly bromide, in seawater provides the raw materials for unique enzymatic halogenation reactions not commonly found in terrestrial organisms.[1] Marine-derived fungi and bacteria are also significant sources of these fascinating molecules.[5]

Biosynthetic Origins: Nature's Synthetic Strategy

The indole moiety in these alkaloids typically originates from the amino acid tryptophan. The halogenation step is catalyzed by a class of enzymes known as halogenases, which can incorporate chlorine, bromine, or iodine onto the indole scaffold.[3] Understanding the biosynthetic pathways can provide clues about the types of compounds an organism might produce and can even open avenues for biosynthetic engineering to create novel analogs.

Part 2: From Collection to Pure Compound - A Practical Guide to Isolation

The journey from a marine specimen to a pure, characterized halogenated indole alkaloid is a multi-step process that requires careful planning and execution. The low abundance of these compounds in their natural sources presents a significant challenge.[6]

The Initial Steps: Extraction and Fractionation

The goal of the initial extraction is to efficiently remove the desired alkaloids from the biomass while minimizing the co-extraction of interfering substances like lipids.

-

Sample Preparation: Lyophilize (freeze-dry) the collected marine organism (e.g., sponge tissue) to remove water and then grind it into a fine powder to maximize the surface area for extraction.

-

Solvent Extraction:

-

Perform an initial extraction with a nonpolar solvent like hexanes or dichloromethane to remove lipids.

-

Subsequently, extract the defatted material with a more polar solvent, such as methanol or a mixture of dichloromethane and methanol (1:1 v/v), to extract the alkaloids.[7] Sonication can be used to improve extraction efficiency.

-

-

Solvent Partitioning:

-

Concentrate the polar extract under reduced pressure.

-

Resuspend the residue in an aqueous methanol solution and partition it against a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol). This step separates the compounds based on their polarity, enriching the alkaloids in specific fractions.

-

-

Bioassay-Guided Fractionation (Optional but Recommended): If a specific biological activity is being targeted (e.g., antibacterial, cytotoxic), each fraction should be tested. This allows researchers to focus their purification efforts on the most promising fractions, a strategy known as bioassay-guided isolation.[8]

Causality Behind Experimental Choices: The choice of solvents is critical. A sequential extraction from nonpolar to polar solvents selectively removes different classes of compounds, simplifying the subsequent purification steps. The partitioning steps further refine this separation, with the expectation that the halogenated indole alkaloids, which are often moderately polar, will be concentrated in the ethyl acetate or butanol fractions.

The Core of Purification: Chromatographic Techniques

Chromatography is the cornerstone of natural product isolation, separating compounds based on their differential interactions with a stationary phase and a mobile phase.

Column chromatography is typically the first step in purifying the enriched fractions.

-

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a nonpolar mobile phase. Less polar compounds elute first.

-

Reversed-Phase Chromatography: Employs a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. More polar compounds elute first. This is often preferred for the separation of indole alkaloids.

HPLC is a high-resolution technique used for the final purification of individual compounds.[9]

-

Column Selection: A C18 column is a common choice for the separation of indole alkaloids. Phenyl-Hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity for aromatic and halogenated compounds due to different pi-pi interactions.[10]

-

Mobile Phase Optimization: A gradient elution is typically employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid to improve peak shape) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile or methanol).[11]

-

Detection: A photodiode array (PDA) detector is invaluable as it provides UV spectra for each eluting peak, which can be characteristic of the indole chromophore.

-

Fraction Collection: Collect the eluting peaks into separate vials.

-

Purity Assessment: Re-inject a small aliquot of the collected fraction into the HPLC using the same or a different method to confirm its purity.

Causality Behind Experimental Choices: The C18 stationary phase provides excellent separation for a wide range of polarities. The use of a gradient allows for the elution of compounds with varying polarities in a single run. Acidifying the mobile phase protonates the nitrogen atoms in the alkaloids, reducing tailing and leading to sharper peaks.

Caption: Workflow for the isolation of halogenated indole alkaloids.

Part 3: Unveiling the Molecular Architecture - Spectroscopic Characterization

Once a pure compound is isolated, its structure must be elucidated. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12]

Mass Spectrometry: Determining the Molecular Formula and More

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

-

Isotopic Pattern: The presence of chlorine or bromine atoms is readily apparent in the mass spectrum due to their characteristic isotopic patterns. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximately 3:1 ratio. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[13] This results in a distinctive "M+2" peak.

-

Fragmentation Analysis: Tandem MS (MS/MS) experiments provide valuable information about the connectivity of the molecule. The fragmentation patterns of indole alkaloids are often characterized by cleavages of the bonds adjacent to the indole ring.[14]

| Parameter | Information Gained | Significance for Halogenated Indoles |

| High-Resolution Mass | Accurate mass measurement | Allows for the determination of the elemental composition. |

| Isotopic Pattern | Presence and number of Cl/Br atoms | A definitive indicator of halogenation. |

| MS/MS Fragmentation | Structural connectivity | Helps to map the molecular scaffold and locate substituents. |

NMR Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR: Indicates the number of different types of carbon atoms. The presence of a halogen atom directly attached to the indole ring will cause a downfield shift of the attached carbon and an upfield shift of the adjacent carbons.[3]

-

2D NMR: Experiments like COSY, HSQC, and HMBC are essential for piecing together the molecular structure by establishing correlations between protons and carbons.[15]

| NMR Experiment | Information Gained | Application in Structure Elucidation |

| ¹H NMR | Proton chemical shifts, coupling constants | Defines proton environments and connectivity. |

| ¹³C NMR | Carbon chemical shifts | Identifies the carbon skeleton. |

| COSY | ¹H-¹H correlations | Establishes proton-proton spin systems. |

| HSQC | ¹H-¹³C one-bond correlations | Connects protons to their directly attached carbons. |

| HMBC | ¹H-¹³C long-range correlations | Establishes connectivity across multiple bonds. |

| NOESY/ROESY | Through-space ¹H-¹H correlations | Provides information on stereochemistry. |

Caption: Logical workflow for structure elucidation.

Part 4: Concluding Remarks and Future Directions

The discovery and isolation of novel halogenated indole alkaloids remain a vibrant and challenging field of research. The unique chemical structures and potent biological activities of these compounds make them valuable leads for drug discovery.[8] Advances in analytical techniques, such as hyphenated chromatography-spectrometry methods, are continually streamlining the process of discovery and characterization.[6] The future of this field will likely involve the integration of genomics and metabolomics to more effectively target organisms with the biosynthetic potential to produce novel halogenated compounds, as well as the use of synthetic biology to harness and modify these pathways for the production of new and improved therapeutic agents.

References

-

Natural Products in Modern Drug Discovery: Challenges, Advances, And Emerging Opportunities. International Journal of Pharmaceutical Sciences. [Link]

-

MARINE NATURAL PRODUCTS- Durgashree Diwakar. Slideshare. [Link]

-

Pauletti, P. M., Cintra, L. S., Braguine, C. G., da Silva Filho, A. A., Andrade e Silva, M. L., Cunha, W. R., & Januário, A. H. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Marine drugs, 8(5), 1526–1549. [Link]

-

Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. ResearchGate. [Link]

-

Isolation and Purification Techniques in Natural Products Chemistry. Hilaris Publisher. [Link]

-

O'Loughlin, E., Murray, J., O'Brien, F., O'Flaherty, V., & Caves, L. S. (2019). Brominated Bisindole Alkaloids from the Celtic Sea Sponge Spongosorites calcicola. Marine drugs, 17(11), 611. [Link]

-

Exploring Marine-Based Food Production: The Challenges for a Sustainable and Fast Biotechnology-Based Development. MDPI. [Link]

-

Pauletti, P. M., Cintra, L. S., Braguine, C. G., da Silva Filho, A. A., Andrade E Silva, M. L., Cunha, W. R., & Januário, A. H. (2010). Halogenated indole alkaloids from marine invertebrates. Marine drugs, 8(5), 1526-1549. [Link]

-

Carroll, A. R., Jones, A., Duffy, S., & van der Sar, S. (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. Marine drugs, 20(9), 558. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Isolation and Structure Elucidation of a New Indole Alkaloid, Erinidine, from Hunteria umbellata Seed. Science Alert. [Link]

-

Shaala, L. A., Youssef, D. T., Badr, J. M., & Harakeh, S. M. (2019). Bioactive Brominated Oxindole Alkaloids from the Red Sea Sponge Callyspongia siphonella. Marine drugs, 17(8), 464. [Link]

-

Structure Elucidation Of Alkaloids. Grantome. [Link]

-

Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Semantic Scholar. [Link]

-

NMR STUDIES OF INDOLE. HETEROCYCLES. [Link]

-

Brominated Bis(indole) Alkaloids from the Marine Sponge Hexadella sp. Sci-Hub. [Link]

-

Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran. Journal of Medicinal and Chemical Sciences. [Link]

-

Isolation and Structure Elucidation of a New Indole Alkaloid from Rauvolfia serpentina Hairy Root Culture: The First Naturally Occurring Alkaloid of the Raumacline Group. ResearchGate. [Link]

-

1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. [Link]

-

Cilliers, J., Sheridan, C., & van Hille, R. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 121-126. [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

-

HPLC Solvent Selection. Element Lab Solutions. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]

-

HPLC SEPARATION GUIDE. Separation Methods Technologies. [Link]

Sources

- 1. MARINE NATURAL PRODUCTS- Durgashree Diwakar | PPTX [slideshare.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogenated indole alkaloids from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. cetjournal.it [cetjournal.it]

- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Incorporation of Fluorine in Indole Scaffolds: A Technical Guide to Therapeutic Optimization

Executive Summary

The indole moiety represents a "privileged scaffold" in medicinal chemistry, serving as the core architecture for over 15% of all heterocyclic pharmaceuticals. However, the native indole structure is metabolically labile, particularly at the C2, C3, and C5/C6 positions. This guide details the therapeutic potential of fluorinated indole derivatives , focusing on the strategic substitution of hydrogen with fluorine to modulate physicochemical properties without altering steric bulk.

We examine the mechanistic advantages of fluorination—specifically the "Fluorine Effect" on pKa, lipophilicity (

The Fluorine Effect: Physicochemical Rationale

The substitution of hydrogen (Van der Waals radius

Key Modulation Parameters

| Parameter | Native Indole | Fluorinated Indole (C5-F) | Therapeutic Impact |

| Bond Strength | C-H (~98 kcal/mol) | C-F (~116 kcal/mol) | Metabolic Blockade: Prevents oxidative metabolism by CYP450 enzymes at specific sites. |

| Lipophilicity ( | 2.14 | ~2.50 | Membrane Permeability: Increases passive transport across the blood-brain barrier (BBB). |

| Electronic Effect | Electron-rich | Electron-deficient ( | Binding Affinity: Enhances multipole interactions with protein backbones; alters pKa of N-H (acidity increases). |

The "Fluorine Scan" Strategy

In lead optimization, a "Fluorine Scan" involves systematically substituting hydrogen atoms around the indole ring to identify "metabolic soft spots." The C5 and C6 positions are particularly vulnerable to hydroxylation by cytochrome P450. Fluorination at these sites effectively blocks this degradation pathway.

Therapeutic Case Study: Oncology (EGFR Inhibition)[1][2]

Osimertinib (Tagrisso) represents the pinnacle of fluorinated indole engineering. It is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC).

-

Core Structure: The molecule features an indole core that anchors the drug within the ATP-binding pocket of the kinase.[1]

-

Role of Fluorine: While the specific fluorine in Osimertinib is on the aniline ring (not the indole itself), the principles of the indole scaffold's stability remain central. However, related analogues use fluoro-indoles to modulate potency.

-

Mechanism: The indole moiety positions the acrylamide "warhead" to form a covalent bond with Cys797 , permanently inactivating the kinase.

Visualization: EGFR Signaling & Drug Intervention

The following diagram illustrates the signal transduction pathway and the precise intervention point of indole-based TKIs.

Caption: EGFR signal transduction cascade showing the precise site of indole-based TKI intervention at the ATP binding pocket.

Synthetic Architectures: Robust Protocols

While direct electrophilic fluorination (e.g., using Selectfluor) is possible, it often suffers from poor regioselectivity. The most robust industrial method for generating specific fluorinated indoles is the Fisher Indole Synthesis using fluorinated phenylhydrazines.

Protocol 1: Synthesis of 5-Fluoroindole

Objective: Synthesis of 5-fluoroindole from 4-fluorophenylhydrazine hydrochloride. Rationale: This method ensures the fluorine atom is fixed at the C5 position (para to the hydrazine nitrogen) before ring closure, eliminating regioselectivity issues.

Materials:

-

4-Fluorophenylhydrazine hydrochloride (CAS: 823-85-8)

-

Ethyl pyruvate[2]

-

Polyphosphoric acid (PPA) or Sulfuric acid (

) -

Toluene (Solvent)[3]

-

NaOH (for hydrolysis)

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Dissolve 4-fluorophenylhydrazine HCl (10 mmol) in ethanol (20 mL).

-

Add ethyl pyruvate (11 mmol) dropwise at

. -

Stir for 2 hours at room temperature.

-

Checkpoint: Monitor by TLC for disappearance of hydrazine. Isolate the hydrazone intermediate by filtration.

-

-

Cyclization (Fischer Indolization):

-

Suspend the hydrazone in Polyphosphoric acid (PPA) (10 g).

-

Heat to

for 3 hours. -

Mechanistic Note: The acid catalyzes the [3,3]-sigmatropic rearrangement, releasing ammonia.

-

Pour onto crushed ice to precipitate Ethyl 5-fluoroindole-2-carboxylate .

-

-

Hydrolysis & Decarboxylation:

-

Reflux the ester in 10% NaOH/Ethanol for 4 hours to yield the carboxylic acid.

-

Heat the carboxylic acid with copper powder in quinoline at

for 2 hours (thermal decarboxylation). -

Purification: Distill or column chromatography (Hexane/EtOAc 9:1).

-

Yield: Expect 60-70% overall yield.

-

Validation: Metabolic Stability Assay

Once synthesized, the fluorinated derivative must be tested to verify the "metabolic blockade" hypothesis.

Protocol 2: In Vitro Microsomal Stability

Objective: Determine the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound (10 mM DMSO stock).

Workflow:

-

Pre-Incubation:

-

Prepare a 1

solution of test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes. -

Incubate at

for 5 minutes.

-

-

Reaction Initiation:

-

Add NADPH regenerating system to initiate metabolism.

-

Control: Run a parallel reaction without NADPH to assess chemical stability.

-

-

Sampling:

-

Remove aliquots (50

) at -

Quenching: Immediately dispense into 150

ice-cold Acetonitrile (containing internal standard).

-

-

Analysis:

-

Centrifuge at 4000 rpm for 20 mins.

-

Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope is - .

-

Visualization: Lead Optimization Logic

This diagram depicts the iterative cycle of using metabolic data to guide fluorine placement.

Caption: The iterative "Fluorine Scan" workflow: identifying metabolic soft spots and blocking them with fluorine.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Cross, D. A., et al. (2014).[4] AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer.[4] Cancer Discovery, 4(9), 1046–1061.[4] Link

-

FDA Label. (2015). TAGRISSO (osimertinib) tablets, for oral use. U.S. Food and Drug Administration.[5][6] Link

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

Sources

- 1. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to the Safe Handling of 6-Bromo-5-fluoro-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available safety data for structurally analogous compounds. A specific Safety Data Sheet (SDS) for 6-Bromo-5-fluoro-3-methyl-1H-indole was not available at the time of writing. The guidance provided herein is based on a conservative assessment of the anticipated hazards. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department and perform a site-specific risk assessment before handling this chemical.

Section 1: Executive Summary & Compound Profile

6-Bromo-5-fluoro-3-methyl-1H-indole is a halogenated indole derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of bromo- and fluoro- substituents on the indole scaffold can significantly influence the molecule's electronic properties and biological activity, making it a valuable building block in drug discovery.

However, the structural alerts within this molecule—specifically the halogenated aromatic system and the indole nucleus—necessitate a rigorous approach to safety and handling. This guide provides a comprehensive overview of the anticipated hazards, engineering controls, personal protective equipment (PPE), and emergency procedures required for the safe laboratory use of this compound. The protocols herein are designed to be self-validating by emphasizing a hierarchy of controls and a deep understanding of the causality behind each safety recommendation.

| Compound Identifier | Data |

| IUPAC Name | 6-bromo-5-fluoro-3-methyl-1H-indole |

| Molecular Formula | C₉H₇BrFN |

| CAS Number | Not readily available |

| Molecular Weight | 228.06 g/mol (Calculated) |

| Anticipated Physical Form | White to yellow powder or crystals.[1] |

Section 2: Anticipated Hazard Identification and Classification

A definitive GHS classification for 6-Bromo-5-fluoro-3-methyl-1H-indole is not established. However, based on the documented hazards of close structural analogues, a conservative hazard profile can be synthesized. The primary analogue, 6-Bromo-5-fluoro-1H-indole (lacking the 3-methyl group), is classified as causing serious eye damage, skin irritation, respiratory irritation, and being harmful if swallowed.[2] This profile is corroborated by data from other similar structures.[1][3]

Therefore, it is prudent to handle 6-Bromo-5-fluoro-3-methyl-1H-indole as a substance with the following GHS classifications:

| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Source (Analogue) |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | [1][2][3] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [1][2][3] |

| Serious Eye Damage/Irritation | Category 1 | H318 | Causes serious eye damage | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | [1][2][3] |

Signal Word: Danger [2]

Pictograms:

Causality of Hazards: The anticipated hazards are rooted in the chemical reactivity of the indole scaffold and its substituents. The acidity of the N-H proton and the electron-rich nature of the indole ring can lead to interactions with biological macromolecules. Halogenated aromatic compounds can be irritants, and fine powders of any moderately toxic substance pose a respiratory hazard. The "Causes serious eye damage" classification (H318) is the most severe and must be the primary driver of PPE selection, mandating more than standard safety glasses.

Section 3: Risk Assessment and Hierarchy of Controls Workflow

A proactive approach to safety involves implementing a hierarchy of controls. This workflow ensures that the most effective control measures are considered first, with PPE serving as the final barrier of protection.

Caption: Risk Assessment and Control Hierarchy Workflow.

Section 4: Standard Operating Protocol (SOP) for Safe Handling

This protocol is a mandatory minimum standard. All personnel must receive documented training on this SOP before commencing work.

4.1 Engineering Controls Verification:

-

Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood.

-

Safety Equipment: Ensure a safety shower and eyewash station are unobstructed and have been tested within the last month.[4]

4.2 Required Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory due to the high risk of serious eye damage.[2][4] A face shield should be worn in addition to goggles when handling larger quantities (>1 g) or during splash-prone operations.

-

Hand Protection: Wear nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended. Gloves must be inspected for tears or holes before each use. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.[4]

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

-

Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, or if the ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is required.[4]

4.3 Step-by-Step Handling Procedure (Weighing and Solution Preparation):

-

Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary glassware and equipment.

-

Weighing: Tare a suitable container on a balance located within the fume hood or a powder containment enclosure. Carefully transfer the required amount of the compound using a spatula. Avoid creating dust.[5][6] Close the primary container immediately after dispensing.

-

Dissolution: Add the solvent to the container with the weighed solid slowly to avoid splashing. Use a magnetic stirrer or gentle swirling to aid dissolution.

-

Post-Handling: Wipe down the spatula and any contaminated surfaces with a suitable solvent-dampened cloth. Dispose of this cloth and the bench paper as solid hazardous waste.

-

Decontamination: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

Section 5: Emergency Procedures

5.1 Personal Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. [7]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[5]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][7] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. If the victim is conscious, give them two glasses of water to drink.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3]

5.2 Spill Response:

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Control: Ensure the spill is contained within the fume hood. If outside the hood, prevent it from entering drains.[7][8]

-

Cleanup (Solid Spill): For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[5][9]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Report: Report the incident to the laboratory supervisor and the institution's EHS department.

Section 6: Storage and Disposal

6.1 Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][6][9]

-

Keep away from strong oxidizing agents and incompatible materials.[4][10]

-

The storage area should be clearly marked, and access restricted to authorized personnel. Consider storing in a locked cabinet.[5][7]

6.2 Disposal:

-

Waste material must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[7]

-

Do not mix with other waste streams.[7]

-

Dispose of empty containers as unused product, as they may retain hazardous residue.[9] Contact a licensed professional waste disposal service for proper disposal.[8]

References

-

PubChem. (n.d.). 6-Bromo-5-fluoroindole. National Center for Biotechnology Information. Retrieved from [Link]

- MilliporeSigma. (2025, October 7). 4-Bromo-3-fluoroaniline Safety Data Sheet.

- Combi-Blocks, Inc. (2023, July 5). Methyl 3-bromo-5-fluoro-1h-indole-6-carboxylate Safety Data Sheet.

- Taber, G. P. (2013). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. University of Johannesburg Thesis. Retrieved from a general search on the utility of substituted indoles.

Sources

- 1. 6-Bromo-5-fluoro-3-methyl-1H-indazole | 1394120-64-9 [sigmaaldrich.com]

- 2. 6-Bromo-5-fluoroindole | C8H5BrFN | CID 22262922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. fishersci.com [fishersci.com]

solubility of 6-Bromo-5-fluoro-3-methyl-1H-indole in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 6-Bromo-5-fluoro-3-methyl-1H-indole

Introduction

6-Bromo-5-fluoro-3-methyl-1H-indole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The indole motif is a privileged structure found in numerous pharmacologically active agents.[1] The specific halogen (bromo, fluoro) and methyl substitutions on this molecule create a unique electronic and steric profile, making its physicochemical properties, particularly solubility, a critical parameter for its application in drug discovery and process chemistry. Poor solubility can hinder biological screening, formulation development, and synthetic scalability.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 6-Bromo-5-fluoro-3-methyl-1H-indole in common organic solvents. While specific quantitative solubility data for this precise molecule is not extensively published, this document outlines the theoretical principles and practical methodologies required to generate reliable solubility profiles.

Molecular Profile and Its Impact on Solubility

The solubility of a compound is fundamentally governed by its molecular structure and its interactions with the solvent.[3] An analysis of 6-Bromo-5-fluoro-3-methyl-1H-indole's structure provides the foundation for predicting its behavior.

-

Indole Core: The bicyclic aromatic indole system is relatively non-polar, but the nitrogen atom in the pyrrole ring possesses a lone pair of electrons and an N-H group capable of acting as a hydrogen bond donor.

-

Halogen Substituents: The bromine (Br) and fluorine (F) atoms are electron-withdrawing and increase the molecule's molecular weight and surface area. Their primary effect is to contribute to van der Waals forces and dipole-dipole interactions. The high electronegativity of fluorine can create localized dipoles.

-

Methyl Group (C3): The methyl group at the 3-position is a non-polar, electron-donating group that adds hydrophobicity and steric bulk.

-

Overall Polarity: The combination of the largely non-polar indole ring and methyl group with the polarizable halogen atoms and the hydrogen-bonding N-H group results in a molecule of low to moderate polarity. Its solubility will be highly dependent on a solvent's ability to engage in favorable intermolecular interactions that overcome the solute-solute forces within the crystal lattice.[4]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This implies that solutes dissolve best in solvents with similar intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to have some success in solvating the molecule by interacting with the indole N-H group. However, the bulky, non-polar regions of the indole may limit high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles and can act as hydrogen bond acceptors, allowing them to interact favorably with the indole N-H. Polar aprotic solvents are often excellent choices for dissolving complex heterocyclic compounds.[5] Dimethyl sulfoxide (DMSO) is frequently used for creating stock solutions of drug candidates for this reason.[6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While the indole ring itself has non-polar character, the presence of the N-H group and the polar C-F and C-Br bonds will likely make the molecule poorly soluble in highly non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. They may offer moderate solubility for the title compound.

Predicted Solubility Profile

The following table provides a qualitative prediction of solubility based on the structural analysis and theoretical principles. These predictions serve as a starting point for experimental verification.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Hydrogen bonding with the N-H group is possible, but the overall hydrophobic character of the scaffold may limit solubility. |

| Polar Aprotic | DMSO, DMF, THF | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance are expected to effectively solvate the molecule. |

| Non-Polar | Hexane, Toluene | Very Low | Lack of favorable intermolecular interactions to overcome the solute's crystal lattice energy. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity may provide some solvation, but likely less effective than polar aprotic solvents. |

Experimental Determination of Solubility

Reliable solubility data must be generated empirically. The choice of method depends on the required accuracy, throughput, and stage of research. The two primary types of solubility measured are thermodynamic and kinetic.[6] Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility measures the concentration at which a compound, dissolved from a concentrated organic stock (like DMSO), precipitates in an aqueous environment.[6] For organic solvent solubility, the thermodynamic approach is most relevant.

Workflow for Solubility Determination

The following diagram outlines the decision-making process for establishing a solubility protocol.

Caption: Decision workflow for selecting an appropriate solubility assay.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[7] It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.

Pillars of this Protocol:

-

Expertise: This method ensures that true equilibrium is reached by allowing sufficient time for dissolution, providing a thermodynamically accurate value.[8]

-

Trustworthiness: The inclusion of a filtration or centrifugation step guarantees that only the dissolved analyte is measured, preventing inflation of results from suspended microparticles.

Methodology:

-

Preparation: Add an excess amount of solid 6-Bromo-5-fluoro-3-methyl-1H-indole to a known volume (e.g., 1-2 mL) of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9]

-

Phase Separation: Cease agitation and allow the suspension to settle. To ensure complete removal of undissolved solid, centrifuge the vial at high speed or filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent.

-

Quantification:

-

Carefully take a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mmol/L (mM).

Protocol 2: High-Throughput Solubility Screening

For early-stage discovery, a higher-throughput method can be used to rapidly assess solubility in a panel of solvents. This often involves a miniaturized version of the shake-flask method in a 96-well plate format.

Pillars of this Protocol:

-

Expertise: This method prioritizes speed to enable rapid decision-making for large numbers of compounds or solvent conditions, which is crucial in early discovery phases.[6][11]

-

Trustworthiness: The protocol relies on a robust analytical endpoint (UV-Vis or HPLC) with a pre-established calibration curve to ensure data reliability across the plate.

Methodology:

-

Compound Dispensing: Pre-weigh or dispense a known amount of the solid compound into the wells of a 96-well plate.

-

Solvent Addition: Add a known volume of each test solvent to the appropriate wells using a multichannel pipette or automated liquid handler.

-

Mixing and Incubation: Seal the plate and place it on a plate shaker at a controlled temperature for a set incubation period (e.g., 2-18 hours). The shorter incubation time is a trade-off for higher throughput.

-

Clarification: Centrifuge the plate to pellet the undissolved solid.

-

Analysis:

-

Carefully transfer the supernatant to a new analytical plate.

-

Measure the absorbance using a UV-Vis plate reader at the compound's λmax.

-

Alternatively, use an HPLC system with an autosampler for more specific quantification.

-

-

Data Processing: Convert the analytical signal to a concentration using a standard curve prepared in each solvent.

Data Presentation and Interpretation

Quantitative results should be meticulously documented. The following table is a template for recording experimentally determined solubility data.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) | Observations |

| Methanol | 25 | Shake-Flask | Experimental Value | Calculated Value | e.g., Clear solution, slight warming needed |

| DMSO | 25 | Shake-Flask | Experimental Value | Calculated Value | e.g., Readily dissolves |

| Acetonitrile | 25 | Shake-Flask | Experimental Value | Calculated Value | e.g., Requires sonication |

| Dichloromethane | 25 | Shake-Flask | Experimental Value | Calculated Value | e.g., Forms suspension |

| Toluene | 25 | Shake-Flask | Experimental Value | Calculated Value | e.g., Insoluble |

Logical Relationships in Solubility

The interplay of factors governing solubility is complex. The diagram below illustrates the key relationships that determine the final solubility outcome.

Caption: Interacting factors that determine the solubility of a chemical compound.

Conclusion

A thorough understanding of the solubility of 6-Bromo-5-fluoro-3-methyl-1H-indole is essential for its successful application in research and development. This guide provides a robust framework for approaching this challenge by combining theoretical prediction with rigorous experimental verification. By analyzing the molecule's structure, applying fundamental solubility principles, and employing validated protocols such as the shake-flask method, researchers can generate the high-quality, reliable data needed to advance their projects, from initial screening and synthesis to final formulation.

References

-

Tripathi D et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4): 15-29. Available at: [Link]

-

ChemAxon (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

-

Scribd (n.d.). solubility experimental methods.pptx. Available at: [Link]

-

Lund University Publications (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

PubChem. 6-Bromo-5-fluoroindole. Available at: [Link]

-

Perlovich, G. L. et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. Research Results in Pharmacology, 4(1), 75-87. Available at: [Link]

-

ResearchGate (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. Available at: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

-

IJNRD (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development, 7(7). Available at: [Link]

-

ICCVAM (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

Royal Society of Chemistry (2025). An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. Chem. Sci., 16, 2038-2045. Available at: [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Royal Society of Chemistry (2001). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Phys. Chem. Chem. Phys., 3, 3935-3942. Available at: [Link]

-

LibreTexts Chemistry (2023). Solubility of Organic Compounds. Available at: [Link]

-

Scribd. Solubility Factors Explained. Available at: [Link]

-

MDPI (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Catalysts, 11(7), 803. Available at: [Link]

-

Organic Chemistry Portal (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Available at: [Link]

-

LibreTexts Chemistry (2025). Chapter 13.1: Factors Affecting Solubility. Available at: [Link]

Sources

- 1. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 2. ijnrd.org [ijnrd.org]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. 6-Bromo-5-fluoroindole | C8H5BrFN | CID 22262922 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Fragment-Based Drug Discovery (FBDD) Playbook: Unlocking the Potential of Low-Affinity Ligands

Part 1: The Core Directive — The Power of "Potential"

In drug discovery, "potential" is a thermodynamic currency. High-Throughput Screening (HTS) searches for kinetic readiness—compounds that already bind tight enough (

This guide details the technical execution of FBDD. We do not look for "hits" in the traditional sense; we look for "seeds." A fragment with a molecular weight of 180 Da and a

Part 2: Library Design — The Rule of Three

Before screening, you must curate the library.[1] We do not use Lipinski’s Rule of 5 here; it allows for molecules that are too complex. We use the Rule of Three (Ro3) to ensure fragments remain small enough to allow for future chemical decoration without violating ADME properties later.

Table 1: The Rule of Three (Ro3) vs. Rule of Five (Ro5)

| Parameter | Rule of Three (Fragments) | Rule of Five (Drug-like) | Rationale for Fragments |

| Molecular Weight | < 300 Da | < 500 Da | Leaves "room" to add functional groups during optimization. |

| H-Bond Donors | Reduces desolvation penalties upon binding. | ||

| H-Bond Acceptors | Maintains solubility and permeability potential. | ||

| cLogP | Prevents non-specific hydrophobic binding (false positives). | ||

| Rotatable Bonds | N/A | Rigid fragments lose less entropy upon binding ( |

Expert Insight: Do not strictly delete everything violating Ro3. "Rule breakers" (e.g., MW 350) can be valuable if they probe unique pockets. However, solubility is the non-negotiable metric. Fragments must be soluble at 1–5 mM in aqueous buffer (with <5% DMSO) because screening happens at high concentrations.

Part 3: The Screening Gauntlet — Biophysical Protocols

Because fragments bind weakly (

Protocol A: Saturation Transfer Difference (STD) NMR

The Gold Standard for Validation STD-NMR detects the magnetization transfer from a protein to a bound ligand.[2] It is "ligand-observed," meaning we look at the sharp signals of the small molecule, not the broad signals of the protein.

Step-by-Step Methodology:

-

Sample Preparation:

-

Protein: 10–20

(recombinant, purified). Buffer must be deuterated ( -

Ligand: 0.5–1.0 mM (50–100x excess).

-

Control: A sample with Ligand only (no protein) to rule out direct RF saturation.

-

-

Pulse Sequence Setup:

-

On-Resonance Irradiation (

): Apply a train of Gaussian pulses at a frequency where the protein resonates (e.g., -0.5 ppm or 7-9 ppm) but the ligand does not. This saturates the protein protons. -

Off-Resonance Irradiation (

): Apply the same pulse train far from any signal (e.g., 30 ppm).

-

-

The Spin Diffusion & Transfer:

-

Saturation spreads through the protein via spin diffusion.

-

If the fragment binds, saturation transfers from the protein surface to the fragment protons via the Nuclear Overhauser Effect (NOE).[3]

-

The fragment dissociates (fast exchange), carrying the saturation into the bulk solution.

-

-

Data Acquisition:

-

Subtract the On-Resonance spectrum from the Off-Resonance spectrum (

).[4] -

Result: Only protons of the fragment that were in close contact with the protein will appear as positive peaks in the difference spectrum.

-

Protocol B: Surface Plasmon Resonance (SPR)

The Kinetic Validator SPR is critical for estimating residence time and affinity, but it is plagued by the "Bulk Effect" when screening fragments at high concentrations.

Critical Control: DMSO Solvent Correction Fragments are stored in DMSO. Because DMSO has a high refractive index, a 0.1% mismatch in DMSO between the running buffer and the sample can generate a signal of 100 RU, completely masking a 5 RU fragment binding event.

Workflow:

-

Immobilization: Covalently couple the target protein to a CM5 or Series S sensor chip (aim for high density, ~3000-5000 RU, to detect small mass changes).

-

Solvent Correction Cycles (Mandatory):

-

Prepare a set of 8 buffers with DMSO concentrations ranging from 4.5% to 5.5% (if your assay runs at 5%).

-

Inject these across the reference and active surfaces before and during the screen.

-

The software constructs a calibration curve to subtract the bulk refractive index change based on the specific DMSO content of each well.

-

-

Clean Screen:

-

Inject fragments at fixed concentration (e.g., 200

). -

Reference Subtraction:

. -

Hit Criteria: Look for "Square Wave" sensorgrams (fast on, fast off) with steady-state binding levels (

) that match theoretical

-

Part 4: Visualizing the Logic

Diagram 1: The FBDD Decision Matrix

This workflow illustrates the decision-making process from library selection to structural confirmation.

Caption: The iterative FBDD workflow. Note the critical feedback loop between Chemical Evolution and Structural Biology.

Diagram 2: Fragment Evolution Strategies

Once a fragment is bound, how do we increase its potential?

Caption: Three primary strategies to evolve a low-affinity fragment into a high-affinity lead.

Part 5: Metrics for Evolution

Do not chase potency (

Ligand Efficiency (LE)

-

Goal: Maintain LE > 0.3 kcal/mol/heavy atom.

-

Why: If you start with a fragment (MW 150) with LE 0.3 and add a greasy group (MW +100) that improves potency 10-fold, your LE might drop. You are adding "dead weight." FBDD requires that every atom added contributes to binding energy.

Lipophilic Ligand Efficiency (LLE)

-

Goal: LLE > 5.

-

Why: This ensures affinity comes from specific polar interactions (H-bonds), not just non-specific hydrophobic burial.

References

-

Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. Link

-

Congreve, M., et al. (2003).[5] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

-

Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie. Link

-

Giannetti, A. M. (2011). "From experimental design to data analysis: SPR-based fragment screening." Methods in Enzymology. Link

-

Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[6][7] Nature Chemistry. Link

Sources

- 1. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. nmr.sinica.edu.tw [nmr.sinica.edu.tw]

- 3. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 4. ichorlifesciences.com [ichorlifesciences.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. med.stanford.edu [med.stanford.edu]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-5-fluoro-3-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Specifically, halogenated and functionalized indoles, such as 6-Bromo-5-fluoro-3-methyl-1H-indole, are highly sought-after intermediates in drug discovery programs. The strategic placement of bromine and fluorine atoms on the indole ring provides metabolic stability and serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to explore the chemical space around the core structure. The 3-methyl group can also play a crucial role in modulating the biological activity of the final compound.

This document provides a comprehensive guide to the synthesis of 6-Bromo-5-fluoro-3-methyl-1H-indole, with a focus on the robust and widely applicable Fischer indole synthesis. We will delve into the strategic considerations for this synthetic route, provide detailed, step-by-step protocols for the preparation of key intermediates and the final product, and offer insights into the underlying reaction mechanisms.

Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] The overall strategy involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[3]

For the synthesis of 6-Bromo-5-fluoro-3-methyl-1H-indole, our strategy is a two-stage process:

-

Synthesis of the Key Intermediate: (4-Bromo-5-fluorophenyl)hydrazine. This crucial precursor is prepared from commercially available 4-bromo-3-fluoroaniline via a diazotization reaction, followed by reduction of the resulting diazonium salt.

-

Fischer Indole Cyclization. The synthesized (4-bromo-5-fluorophenyl)hydrazine is then reacted with acetone in the presence of an acid catalyst to yield the target indole.

This approach is advantageous due to the ready availability of the starting materials and the generally high yields and reliability of the Fischer indole synthesis.

Visualizing the Synthetic Workflow

Sources

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Unprotected Indoles

Introduction: The Challenge and Opportunity of Unprotected Indole Coupling

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for carbon-carbon bond formation, prized for its functional group tolerance and the use of generally stable and less toxic organoboron reagents.[3][4][5][6] This reaction typically involves the palladium-catalyzed coupling of an organic halide with an organoboron compound.[7]

However, the direct application of this powerful reaction to unprotected indoles—those possessing a free N-H group—presents a significant synthetic challenge. The acidic proton on the indole nitrogen (pKa ≈ 17 in DMSO) can lead to several complications. It can react with the base required for the catalytic cycle, potentially deactivating the catalyst or leading to unwanted side reactions.[8] Standard protocols often fail or give low yields for substrates with free N-H groups.[8] Consequently, synthetic routes frequently resort to protecting the indole nitrogen, adding steps for protection and deprotection, which reduces overall efficiency.[8]

This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling of unprotected indoles, focusing on modern catalytic systems and optimized protocols that circumvent the need for N-protection. We will delve into the mechanistic nuances, the critical roles of ligands and bases, and provide field-proven, step-by-step protocols for researchers in drug development and synthetic chemistry.

Mechanistic Considerations: Overcoming the N-H Hurdle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7][9][10] The primary challenge with unprotected indoles is the potential for the indole anion, formed by deprotonation of the N-H group by the base, to interfere with the palladium catalyst. This can lead to the formation of inactive Pd-N bonds and catalyst inhibition.[8]

Successful coupling of unprotected indoles hinges on carefully tuning the reaction components to favor the desired C-C bond formation over catalyst deactivation. Key factors include:

-

Catalyst System (Palladium Precatalyst and Ligand): The choice of ligand is critical.[11][12][13] Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, have shown remarkable success.[8] These ligands promote the desired oxidative addition and reductive elimination steps while sterically hindering the interaction of the palladium center with the indole nitrogen.

-

Base Selection: The base is crucial for activating the boronic acid for transmetalation.[6][9] For unprotected indoles, a careful balance is needed. A base strong enough to facilitate transmetalation but not so strong as to cause excessive deprotonation of the indole N-H and subsequent catalyst inhibition is ideal. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[8][9][14]

-

Solvent System: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents like dioxane, often in combination with water, are commonly used.[8][15]

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle involves oxidative addition of the halide, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.

Optimized Protocols for C-Arylation of Unprotected Indoles

Herein, we provide detailed protocols for the C2- and C5/C7-arylation of unprotected indoles, which are common and synthetically valuable transformations.

Protocol 1: C2-Arylation of Unprotected Indoles via C-H Activation

Direct C-H activation offers an atom-economical approach to arylate the C2 position of indoles without the need for pre-functionalization (e.g., halogenation).[15]

Experimental Workflow

Caption: A general experimental workflow for the C2-arylation of unprotected indoles.

Step-by-Step Methodology

-

Reagent Preparation:

-

To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the unprotected indole (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.0 mmol, 2.0 equiv.), palladium(II) trifluoroacetate (Pd(TFA)₂) (0.05 mmol, 5 mol%), and an oxidant such as air.[15] The use of an oxidant is necessary to regenerate the active Pd(II) catalyst in C-H activation cycles.[15]

-

-

Reaction Setup:

-

Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times. While some protocols use air as the oxidant, starting under an inert atmosphere ensures reproducibility.[15]

-

Add the solvent system, typically a mixture of dioxane and water (e.g., 4:1, 5 mL), via syringe.[15]

-

-

Reaction:

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-arylated indole.

-

Protocol 2: C5/C7-Diarylation of Unprotected Dibromoindoles

This protocol demonstrates a robust method for the double Suzuki-Miyaura coupling on the benzenoid ring of an unprotected indole, showcasing the compatibility of the N-H group with multiple coupling events.[16]

Step-by-Step Methodology

-

Reagent Preparation:

-

In a microwave vial, combine 5,7-dibromoindole (1.0 mmol, 1.0 equiv), the respective arylboronic acid (3.0 mmol, 3.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%), and sodium carbonate (Na₂CO₃) (4.0 mmol, 4.0 equiv).[1][16] Using a pre-catalyst like Pd(PPh₃)₄ is convenient as it is relatively air-stable.[1]

-

-

Inert Atmosphere and Solvent Addition:

-

Seal the vial and flush with a stream of dry nitrogen.

-

Add deionized water (2.5 mL) via a septum. The use of water as a solvent makes this an environmentally benign or "green" protocol.[16]

-

-

Sonication and Reaction:

-

Work-up:

-

After cooling, extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify the residue by flash column chromatography on silica gel to yield the 5,7-diarylated indole.

-

Data Summary: Key Reaction Parameters

The success of the Suzuki-Miyaura coupling of unprotected indoles is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize common and effective choices.

Table 1: Catalyst and Ligand Selection

| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | XPhos, SPhos | 1-5 | Effective for coupling of haloindoles; ligands are crucial for N-H tolerance.[8] |

| Pd(PPh₃)₄ | PPh₃ | 1.5-5 | A classic, versatile catalyst suitable for various haloindoles.[1][16] |

| PdCl₂(dppf) | dppf | 3-8 | Often used for challenging couplings, including heteroaryl substrates.[17][18] |

| Pd(TFA)₂ | None | 5 | Used in direct C-H activation protocols.[15] |

Table 2: Base and Solvent Selection

| Base | Solvent System | Temperature (°C) | Comments |

| K₃PO₄ | Dioxane/H₂O | 60-100 | A common and effective base for unprotected nitrogen heterocycles.[8][9] |

| Cs₂CO₃ | Dioxane/EtOH/H₂O | 80-140 | A strong inorganic base, often used with microwave heating.[5][14] |

| Na₂CO₃ | H₂O or Toluene/H₂O | 80-120 | A milder base, effective in aqueous or biphasic systems.[1][9] |

| K₂CO₃ | DMF or Dioxane | 80-110 | Another widely used carbonate base.[9][17] |

Troubleshooting and Field-Proven Insights

-

Low Yields or No Reaction:

-

Insufficient Base: The base is critical. If the reaction is sluggish, a stronger base (e.g., switching from Na₂CO₃ to K₃PO₄) might be necessary. However, be mindful that overly strong bases can promote side reactions.

-

Protodeborylation: The boronic acid can be sensitive and undergo protodeborylation (replacement of the boronic acid group with hydrogen). This can be mitigated by using a slight excess of the boronic acid and ensuring anhydrous conditions (when not using water as a solvent).[10]

-

Side Product Formation:

-

Homocoupling: Formation of biaryl products from the boronic acid (R²-R²) can occur. This is often minimized by slow addition of the boronic acid or by using appropriate catalyst/ligand ratios.

-

Dehalogenation: The starting haloindole can be reduced. This is sometimes observed with prolonged reaction times or at high temperatures.

-

-

N-Arylation:

-

While the goal is C-arylation, N-arylation can be a competing pathway. The use of bulky ligands on the palladium catalyst is the most effective strategy to sterically disfavor the approach of the indole nitrogen to the metal center.[8]

-

Conclusion

The Suzuki-Miyaura cross-coupling of unprotected indoles is a powerful and increasingly accessible transformation. By moving beyond traditional N-protection strategies, chemists can significantly shorten synthetic routes to complex indole-containing molecules. Success in this area is not accidental; it is achieved through a rational understanding of the reaction mechanism and a careful, evidence-based selection of catalysts, ligands, and bases. The protocols and insights provided in this guide offer a robust starting point for researchers to harness the full potential of this reaction, accelerating discovery in both academic and industrial settings.

References

-

Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]

-

Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic-chemistry.org. [Link]

-

Indolylboronic Acids: Preparation and Applications. National Institutes of Health. [Link]

-